Cas no 1556656-04-2 (3-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid)

3-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid
- EN300-1984497
- 1556656-04-2
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- Inchi: 1S/C10H11ClO4/c1-15-8-5-7(11)4-6(10(8)14)2-3-9(12)13/h4-5,14H,2-3H2,1H3,(H,12,13)
- InChI Key: QBVIICVOCYPACR-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=C(C=1)CCC(=O)O)O)OC
Computed Properties
- Exact Mass: 230.0345865g/mol
- Monoisotopic Mass: 230.0345865g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 66.8Ų
3-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1984497-1g |
3-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid |
1556656-04-2 | 1g |
$884.0 | 2023-09-16 | ||
Enamine | EN300-1984497-10g |
3-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid |
1556656-04-2 | 10g |
$3807.0 | 2023-09-16 | ||
Enamine | EN300-1984497-0.5g |
3-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid |
1556656-04-2 | 0.5g |
$849.0 | 2023-09-16 | ||
Enamine | EN300-1984497-0.05g |
3-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid |
1556656-04-2 | 0.05g |
$744.0 | 2023-09-16 | ||
Enamine | EN300-1984497-0.25g |
3-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid |
1556656-04-2 | 0.25g |
$814.0 | 2023-09-16 | ||
Enamine | EN300-1984497-10.0g |
3-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid |
1556656-04-2 | 10g |
$3807.0 | 2023-05-31 | ||
Enamine | EN300-1984497-1.0g |
3-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid |
1556656-04-2 | 1g |
$884.0 | 2023-05-31 | ||
Enamine | EN300-1984497-5g |
3-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid |
1556656-04-2 | 5g |
$2566.0 | 2023-09-16 | ||
Enamine | EN300-1984497-0.1g |
3-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid |
1556656-04-2 | 0.1g |
$779.0 | 2023-09-16 | ||
Enamine | EN300-1984497-5.0g |
3-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid |
1556656-04-2 | 5g |
$2566.0 | 2023-05-31 |
3-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid Related Literature
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
Additional information on 3-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid
Introduction to 3-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid (CAS No. 1556656-04-2) and Its Emerging Applications in Chemical Biology
The compound 3-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid, identified by the CAS number 1556656-04-2, represents a structurally intriguing molecule with significant potential in the realm of chemical biology and pharmaceutical research. Its unique aromatic scaffold, featuring both hydroxyl and methoxy substituents alongside a chloro group, positions it as a versatile intermediate for synthesizing bioactive molecules. This introduction delves into the compound's chemical characteristics, explores its relevance in contemporary research, and highlights its emerging applications, particularly in drug discovery and molecular interactions.
The molecular structure of 3-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid consists of a propanoic acid moiety linked to a phenyl ring substituted at positions 5, 2, and 3 with chloro, hydroxyl, and methoxy groups, respectively. This specific arrangement of functional groups imparts distinct electronic and steric properties to the molecule, making it a valuable building block for medicinal chemists. The presence of both hydrophilic (hydroxyl) and lipophilic (methoxy and chloro) regions enhances its solubility profile and interaction capabilities with biological targets.
In recent years, the demand for structurally diverse scaffolds in drug development has surged, driven by the need to overcome resistance mechanisms and improve therapeutic efficacy. The 5-chloro-2-hydroxy-3-methoxyphenyl moiety in this compound is particularly noteworthy due to its resemblance to natural products and bioactive heterocycles. Researchers have leveraged this scaffold to design novel inhibitors targeting various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegeneration. For instance, derivatives of this compound have been investigated for their potential to modulate kinases involved in cell proliferation pathways.
One of the most compelling aspects of 3-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid is its role as a precursor in synthesizing small molecules with potent pharmacological activity. The propanoic acid side chain provides a handle for further functionalization through esterification or amidation reactions, enabling the creation of prodrugs or conjugates that enhance bioavailability or target specificity. Recent studies have demonstrated its utility in generating novel chemokine receptor antagonists, which are critical for immunomodulatory therapies. These findings underscore the compound's versatility as a pharmacophore in addressing unmet medical needs.
The chloro substituent at the 5-position is particularly significant from a medicinal chemistry perspective. Chlorine atoms are frequently incorporated into drug molecules due to their ability to influence metabolic stability and binding affinity. In the context of 3-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid, the electron-withdrawing nature of chlorine enhances the electrophilicity of adjacent reactive sites, facilitating nucleophilic additions or couplings during synthetic transformations. This property has been exploited in cross-coupling reactions to introduce additional aryl or heteroaryl groups, expanding the structural diversity of derived compounds.
Advances in computational chemistry have further accelerated the exploration of 3-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid's potential applications. Molecular docking studies have revealed its binding interactions with proteins such as cytochrome P450 enzymes, which play pivotal roles in drug metabolism. By understanding these interactions at an atomic level, researchers can optimize derivatives to improve pharmacokinetic profiles while maintaining efficacy. Such computational approaches are indispensable in modern drug discovery pipelines.
The hydroxyl group at position 2 introduces another layer of complexity to this compound's behavior. Hydroxyl groups are known for their ability to form hydrogen bonds, which can modulate binding affinity and selectivity when interacting with biological targets. In several reported cases, derivatives featuring hydroxymethyl or ether functionalities derived from this scaffold have demonstrated enhanced binding affinity for specific protein targets compared to their unsubstituted counterparts. This highlights the importance of fine-tuning molecular architecture through subtle modifications.
The methoxy group at position 3 adds lipophilicity to the molecule while also serving as a site for further derivatization. Methoxymethyl (OCH₃) protecting groups are commonly employed in synthetic chemistry to mask reactive hydroxyl moieties during multi-step syntheses. Additionally, demethylation reactions can be used to generate more reactive intermediates suitable for constructing complex molecular architectures. The dual functionality of methoxy groups—both steric bulk and electronic effects—makes them valuable tools for medicinal chemists seeking to balance solubility with membrane permeability.
In conclusion,3-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid (CAS No. 1556656-04-2) stands out as a promising scaffold with broad applicability across multiple therapeutic areas. Its unique structural features enable diverse synthetic pathways leading to bioactive molecules with potential clinical utility. As research continues to uncover new biological targets and mechanistic insights,this compound will undoubtedly remain at forefront of innovation in chemical biology where it continues driving progress toward next-generation therapeutics designed address complex diseases more effectively than ever before.
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